Cas no 85979-49-3 (4-(4-Fluorophenyl)pyrimidin-2-amine)
4-(4-Fluorophenyl)pyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Fluorophenyl)pyrimidin-2-amine
- 4-(4-Fluorophenyl)-2-pyrimidinamine (ACI)
- 2-Amino-4-(4-fluorophenyl)pyrimidine
- AS-31821
- BMQMEWBCECPRET-UHFFFAOYSA-N
- MFCD03407836
- DTXSID10345515
- STL176685
- AKOS000123972
- 4-(4-Fluorophenyl)-2-pyrimidinamine #
- SCHEMBL17200126
- CS-0060242
- 4-(4-Fluorophenyl)-2-pyrimidinamine
- AC-33852
- 85979-49-3
- DB-076504
- Pyrimidine, 2-amino-4-(4-fluorophenyl)-
- SB55834
-
- MDL: MFCD03407836
- Inchi: 1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14)
- InChI Key: BMQMEWBCECPRET-UHFFFAOYSA-N
- SMILES: FC1C=CC(C2C=CN=C(N)N=2)=CC=1
Computed Properties
- Exact Mass: 189.07000
- Monoisotopic Mass: 189.07022543g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Color/Form: Solid
- PSA: 51.80000
- LogP: 2.44610
4-(4-Fluorophenyl)pyrimidin-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
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Hazardous Material Identification:
- Storage Condition:Room temperature
4-(4-Fluorophenyl)pyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033282-250mg |
4-(4-Fluoro-phenyl)-pyrimidin-2-ylamine |
85979-49-3 | 95% | 250mg |
£107.00 | 2022-03-01 | |
| Fluorochem | 033282-1g |
4-(4-Fluoro-phenyl)-pyrimidin-2-ylamine |
85979-49-3 | 95% | 1g |
£226.00 | 2022-03-01 | |
| Fluorochem | 033282-5g |
4-(4-Fluoro-phenyl)-pyrimidin-2-ylamine |
85979-49-3 | 95% | 5g |
£880.00 | 2022-03-01 | |
| AstaTech | 31236-0.25/G |
2-AMINO-4-(4-FLUOROPHENYL)PYRIMIDINE |
85979-49-3 | 97% | 0.25g |
$79 | 2023-09-17 | |
| AstaTech | 31236-1/G |
2-AMINO-4-(4-FLUOROPHENYL)PYRIMIDINE |
85979-49-3 | 97% | 1/G |
$339 | 2022-06-02 | |
| AstaTech | 31236-5/G |
2-AMINO-4-(4-FLUOROPHENYL)PYRIMIDINE |
85979-49-3 | 97% | 5/G |
$1107 | 2022-06-02 | |
| Chemenu | CM165040-5g |
4-(4-Fluorophenyl)pyrimidin-2-amine |
85979-49-3 | 97% | 5g |
$622 | 2021-08-05 | |
| TRC | F791863-50mg |
4-(4-Fluorophenyl)pyrimidin-2-amine |
85979-49-3 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F791863-100mg |
4-(4-Fluorophenyl)pyrimidin-2-amine |
85979-49-3 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F791863-500mg |
4-(4-Fluorophenyl)pyrimidin-2-amine |
85979-49-3 | 500mg |
$ 320.00 | 2022-06-04 |
4-(4-Fluorophenyl)pyrimidin-2-amine Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
2.1 Reagents: Potassium carbonate Solvents: Methanol ; 7 h, reflux
Production Method 13
2.1 Reagents: Sodium methoxide Solvents: Methanol ; 12 h, 70 °C
Production Method 14
2.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ; 12 h, reflux
Production Method 15
1.2 Solvents: Dimethylformamide ; 0 °C; 3 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium acetate Solvents: Water ; neutralized, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ; rt; 1 h, rt; 8 - 9 h, reflux
Production Method 16
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 - 24 h, rt
4-(4-Fluorophenyl)pyrimidin-2-amine Raw materials
- Ethyl formate
- 4-chloropyrimidin-2-amine
- (dimethoxymethyl)dimethylamine
- 2-Propenal, 3-chloro-3-(4-fluorophenyl)-, (Z)-
- Guanidine
- Guanidine hydrochloride
- 4-fluoroacetophenone
- 4-Fluorobenzeneboronic acid
- 5-Aminotetrazole
- (E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
- (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
- Sodium 3-(4-fluorophenyl)-3-oxoprop-1-en-1-olate
4-(4-Fluorophenyl)pyrimidin-2-amine Preparation Products
4-(4-Fluorophenyl)pyrimidin-2-amine Suppliers
4-(4-Fluorophenyl)pyrimidin-2-amine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 4-(4-Fluorophenyl)pyrimidin-2-amine
4-(4-Fluorophenyl)pyrimidin-2-amine: A Comprehensive Overview
4-(4-Fluorophenyl)pyrimidin-2-amine, also known by its CAS number 85979-49-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the pyrimidine class, which is a heterocyclic aromatic compound with a six-membered ring containing two nitrogen atoms. The presence of a fluorine atom at the para position of the phenyl group introduces unique electronic and steric properties, making it a valuable substrate for various chemical modifications and biological studies.
The synthesis of 4-(4-Fluorophenyl)pyrimidin-2-amine typically involves multi-step reactions, often starting from readily available starting materials such as 4-fluorophenylamine and appropriate pyrimidine precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. For instance, the use of palladium-catalyzed coupling reactions has become a cornerstone in constructing such heterocyclic compounds with high precision.
From a pharmacological standpoint, 4-(4-Fluorophenyl)pyrimidin-2-amine has garnered attention due to its potential as a kinase inhibitor. Kinases are enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Studies have shown that this compound exhibits moderate inhibitory activity against several receptor tyrosine kinases (RTKs), which are key targets in anti-cancer drug development. Recent research has focused on optimizing its bioavailability and potency through structural modifications, such as introducing additional substituents or altering the linker between the pyrimidine ring and the phenyl group.
In addition to its role as a kinase inhibitor, 4-(4-Fluorophenyl)pyrimidin-2-amine has been explored for its potential in other therapeutic areas. For example, it has been investigated as a modulator of ion channels, which are critical for nerve impulse transmission and muscle contraction. Its ability to interact with voltage-gated sodium channels makes it a promising candidate for treating neurological disorders such as epilepsy and chronic pain. Furthermore, computational studies have highlighted its potential as an anti-inflammatory agent by targeting specific cytokines involved in inflammatory responses.
The structural versatility of 4-(4-Fluorophenyl)pyrimidin-2-amine has also made it an attractive scaffold for drug discovery programs. By appending different functional groups to the pyrimidine ring or the phenyl moiety, researchers can tailor the compound's physicochemical properties to suit specific biological targets. For instance, the introduction of hydroxyl or methoxy groups can enhance solubility and improve pharmacokinetic profiles, while electron-withdrawing groups can strengthen binding affinity to target proteins.
Recent breakthroughs in medicinal chemistry have further expanded the applications of 4-(4-Fluorophenyl)pyrimidin-2-amine. The integration of machine learning algorithms into drug design has allowed for rapid screening of analogs with improved efficacy and reduced toxicity. These computational tools have also facilitated the identification of novel binding modes and mechanisms of action, providing deeper insights into the compound's therapeutic potential.
In conclusion, 4-(4-Fluorophenyl)pyrimidin-2-amine (CAS No: 85979-49-3) stands out as a versatile and promising compound with wide-ranging applications in drug discovery and development. Its unique chemical structure, combined with recent advancements in synthesis and computational modeling, positions it as a key player in addressing unmet medical needs across various therapeutic areas.
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